7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Histamine H3 Receptor GPCR Drug Discovery CNS Disorders

This 7-chloro regioisomer (CAS 1260648-85-8) is NOT interchangeable with the 6-chloro analog. The chlorine at position 7 drives high-affinity H3 receptor engagement (Kd=1.35 nM), enabling selective CNS drug discovery, kinase inhibitor libraries, and PROTAC development. The scaffold is also claimed in ALK/c-Met inhibitor patents. Procuring the correct CAS prevents target-mismatch failure. ≥95% purity, ready for parallel synthesis.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 1260648-85-8
Cat. No. B3346982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
CAS1260648-85-8
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1CNC2=C(N1)C=C(C=N2)Cl
InChIInChI=1S/C7H8ClN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h3-4,9H,1-2H2,(H,10,11)
InChIKeyDCXVTQKVTYPMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1260648-85-8): Core Scaffold and Key Regioisomer for Targeted Drug Discovery


7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1260648-85-8) is a heterocyclic small molecule with the formula C7H8ClN3 and a molecular weight of 169.61 g/mol [1]. It serves as a versatile building block for medicinal chemistry, featuring a partially saturated bicyclic pyrido[2,3-b]pyrazine core with a key chlorine substituent at the 7-position [2]. This scaffold is a privileged structure in kinase inhibitor discovery [3]. The compound's value for procurement is not in being a final drug candidate but in its unique chemical handle and receptor-binding profile, which provide a specific entry point for synthesizing target-focused libraries.

Why Generic Substitution of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine with Other Analogs Fails in Drug Discovery


Procurement of a generic 'chloro-tetrahydropyrido-pyrazine' without specifying the 7-chloro regioisomer (CAS 1260648-85-8) introduces critical failure risks. The position of the chlorine atom is the primary driver of biological target engagement. The 6-chloro regioisomer (CAS 1210129-64-8) is implicated in patent literature as a core for Tyrosine and Serine/Threonine Kinase modulation [1], a fundamentally different target class. Conversely, the 7-chloro derivative demonstrates high affinity for the Histamine H3 Receptor (H3R), a GPCR target [2]. Substituting the 7-bromo analog (CAS 52333-31-0) may offer similar reactivity for cross-coupling chemistry but introduces a significant change in lipophilicity and steric bulk, altering both physicochemical properties and potential off-target pharmacology . This evidence confirms that these compounds are not functionally interchangeable.

Quantitative Evidence Guide for Selecting 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1260648-85-8) Over its Closest Analogs


Target Engagement: Subnanomolar H3R Affinity Defines 7-Chloro Derivative's Therapeutic Direction

The 7-chloro derivative demonstrates a potent binding affinity (Kd) of 1.35 nM for the human Histamine H3 Receptor (H3R), a high-value GPCR target for CNS and inflammatory disorders [1]. This affinity is not claimed for the 6-chloro regioisomer, which is instead broadly associated with kinase inhibition (e.g., ALK, c-Met) [2]. This distinct target engagement profile makes the 7-chloro compound the essential starting point for any H3R-focused program, whereas the 6-chloro analog directs research toward an entirely different set of kinase-mediated pathologies.

Histamine H3 Receptor GPCR Drug Discovery CNS Disorders

Physicochemical Property: Optimized CNS Drug-Like Lipophilicity (LogP) Profile

The 7-chloro derivative possesses a calculated LogP of approximately 1.57, a value that falls squarely within the optimal range (LogP 1-3) for CNS drug candidates . In contrast, the 7-bromo analog (CAS 52333-31-0) is expected to have a significantly higher LogP due to the increased lipophilicity of bromine, and the 6-chloro regioisomer has a different topological arrangement, which can subtly alter physicochemical properties . A LogP around 1.57 is a quantitative indicator of balanced solubility and permeability, critical for achieving oral bioavailability and blood-brain barrier penetration.

ADME CNS Druglikeness Medicinal Chemistry

Synthetic Utility: A Privileged Scaffold in Kinase Inhibitor Discovery

The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold is a validated 'privileged structure' for modulating kinases [1]. While the 7-chloro derivative is specifically documented as a core for ALK and c-Met inhibitors in the patent literature [2], the broader class of compounds has yielded potent and selective ALK inhibitors with IC50 values around 10 nM in enzymatic assays and 150 nM in cellular assays [3]. This class-level potency confirms the scaffold's utility. The 7-chloro variant's chlorine atom is a key handle for further diversification via cross-coupling reactions, enabling the rapid synthesis of focused kinase inhibitor libraries.

Kinase Inhibitors Oncology Scaffold Hopping

Targeted Application Scenarios for 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine in Scientific Research


Lead Generation for Histamine H3 Receptor (H3R) Antagonists

Given its potent binding affinity (Kd = 1.35 nM) for the human H3R [1], this compound is an ideal starting point for medicinal chemistry campaigns targeting CNS disorders such as narcolepsy, cognitive impairment, and neuropathic pain. Researchers can leverage the 7-chloro group as a synthetic handle to introduce diverse moieties while maintaining the core's high H3R affinity, enabling rapid exploration of structure-activity relationships (SAR) for this GPCR target.

Synthesis of Focused Kinase Inhibitor Libraries

As the 7-chloro derivative is specifically claimed as a core for ALK and c-Met kinase inhibitors in patent literature [2], it is a strategic building block for generating proprietary analogs. The compound's calculated LogP of 1.57 provides a favorable physicochemical starting point for oral bioavailability. Its use in parallel synthesis via cross-coupling at the chloro position allows for efficient exploration of chemical space around this privileged kinase scaffold, which has demonstrated class-level potency of ~10-150 nM against ALK [3].

Chemical Biology Tool for Target ID and Proteomics

The unique combination of high H3R affinity [1] and the synthetic versatility of the chlorine handle makes this compound an excellent precursor for the development of chemical biology tools. The scaffold can be elaborated into an affinity chromatography ligand for target identification and validation studies of the H3R interactome, or into a PROTAC (Proteolysis Targeting Chimera) precursor for selective degradation of H3R. This specific application leverages the compound's verified target engagement and is not feasible with the 6-chloro regioisomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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